molecular formula C6H7BrO2S2 B2370118 2-Bromo-5-(methylsulfonylmethyl)thiophene CAS No. 1876844-61-9

2-Bromo-5-(methylsulfonylmethyl)thiophene

Cat. No. B2370118
M. Wt: 255.14
InChI Key: LRMLBJNWKJWPQS-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylsulfonylmethyl)thiophene is a chemical compound with the CAS Number: 1876844-61-9 . It has a molecular weight of 255.16 . It is a useful precursor of drugs and optical materials .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-(methylsulfonylmethyl)thiophene is 1S/C6H7BrO2S2/c1-11(8,9)4-5-2-3-6(7)10-5/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-5-(methylsulfonylmethyl)thiophene are not detailed in the available resources, thiophenes are known to be useful in cross-coupling reactions and C-H arylations .

The physical data for a related compound, 2-bromo-5-methylthiophene, includes a boiling point of 65°C (15mmHg) and a density of 1.552 g/mL at 25°C .

Scientific Research Applications

Arylation and Polymer Synthesis

2-Bromo-5-(methylsulfonylmethyl)thiophene is utilized in arylation processes. For instance, thiophenes substituted at the 3-position are coupled with aryl/heteroaryl bromides to produce 5-arylated thiophenes. This process is significant in the synthesis of various chemical compounds, including polymers (Bheeter, Bera, & Doucet, 2013). Additionally, it is instrumental in the synthesis of regioregular poly[3-(alkylthio)thiophenes], highlighting its role in creating novel polymer materials (Wu, Chen, & Rieke, 1996).

Synthesis of Thiophene Derivatives

The compound is crucial in synthesizing various thiophene derivatives. It is used in reactions that lead to the production of bis- and tris(methylthio)thiophenes and other brominated thiophene compounds, which are important in diverse chemical reactions and material synthesis (Gronowitz, Temciuc, & Hörnfeldt, 1993).

Material Science and Photostabilization

In the field of material science, 2-Bromo-5-(methylsulfonylmethyl)thiophene derivatives have been used as photostabilizers for materials like poly(vinyl chloride). This application is crucial for enhancing the durability and lifespan of materials exposed to UV radiation (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Advanced Chemical Synthesis

This compound plays a significant role in advanced chemical synthesis, including the creation of highly strained thiophenes and facilitating various chemical reactions such as the Diels-Alder reaction, which are fundamental in organic synthesis (Nakayama & Kuroda, 1993).

Safety And Hazards

The compound should be handled with care as it can be harmful by inhalation, in contact with skin, and if swallowed. It can also be irritating to the eyes, respiratory system, and skin .

properties

IUPAC Name

2-bromo-5-(methylsulfonylmethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2S2/c1-11(8,9)4-5-2-3-6(7)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMLBJNWKJWPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(methylsulfonylmethyl)thiophene

CAS RN

1876844-61-9
Record name 2-bromo-5-(methanesulfonylmethyl)thiophene
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